![molecular formula C6H8N2OS2 B2645958 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide CAS No. 1258848-22-4](/img/structure/B2645958.png)
2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide” belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms. In the case of thiazoles, the ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity is evidenced by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm . The calculated pi-electron density shows that the C-5 atom can undergo electrophilic substitution, and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación
Synthesis and Antifungal Applications
2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide, a derivative of thiazole, shows potential in the synthesis of compounds with antifungal properties. Studies have explored synthesizing compounds like 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, showing antifungal activity. This synthesis involves reacting certain precursors like 5-(bromoacetyl) salicylamide with thiourea, thioformamide, thioalkylamide, and substituted thioureas in absolute ethanol, followed by conversion to other derivatives. These compounds were characterized and screened for antifungal activity, highlighting their potential in medical applications (Narayana et al., 2004).
Antiviral Properties
The antiviral properties of thiazolides, a class of compounds related to thiazole derivatives, have been investigated, especially against viruses like Hepatitis C Virus (HCV). The structure-activity relationships of thiazolides against HCV suggest that certain modifications, such as an electron-withdrawing group at a specific position, may correlate with increased potency. These findings support the development of thiazolides, including compounds like nitazoxanide, for clinical trials against HCV, demonstrating the potential of thiazole derivatives in antiviral therapy (Stachulski et al., 2011).
Antibacterial and Antifungal Properties
Compounds synthesized from thiazole derivatives have also been studied for their antibacterial and antifungal properties. Innovative compounds like 7-((4-substituted thiazol-2-yl) methoxy)-4-methyl-2H-chromen-2-one were synthesized and characterized. These compounds underwent screening for their antibacterial and antifungal activities, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).
Direcciones Futuras
Thiazoles have been the focus of many research studies due to their diverse biological activities and their presence in many potent biologically active compounds . Future research may continue to explore the synthesis of new thiazole derivatives, their biological activities, and their potential applications in the treatment of various diseases.
Propiedades
IUPAC Name |
(2E)-2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-3-6(9)8-5(11-3)2-4(7)10/h2-3H,1H3,(H2,7,10)(H,8,9)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSILCYPKPPSLV-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC(=S)N)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=C\C(=S)N)/S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-2-methylcyclopentyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2645877.png)
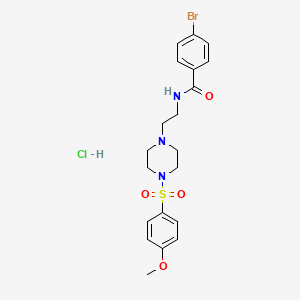
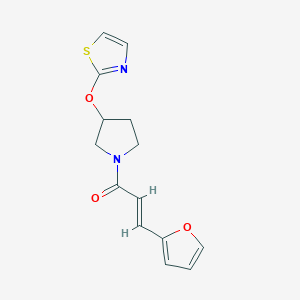
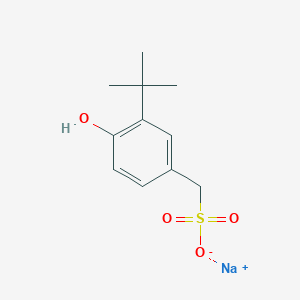
![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)

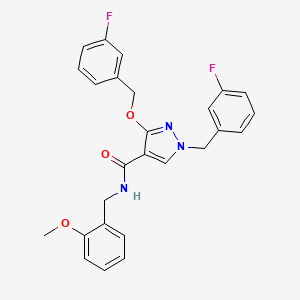
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2645889.png)
![1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B2645892.png)
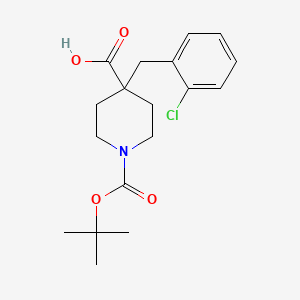

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2645895.png)
![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)
